3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine

Kinase Inhibition FGFR Cancer

This 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a differentiated 7-azaindole scaffold where the 3-CF₃ and 4-NH₂ substitution pattern is critical for kinase hinge-binding affinity. Generic substitution is not viable—related analogs lacking this exact arrangement show up to 20-fold potency loss. The 4-amino group enables direct, high-yielding late-stage functionalization, reducing step count in lead optimization. Proven activity against FGFRs (IC₅₀ as low as 7 nM), JAK3, ITK, TAK1, and MAP4K2. Ideal for focused kinase library synthesis and SAR-driven dual TAK1/MAP4K2 inhibitor programs. ≥98% purity, ambient shipping.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 1255099-01-4
Cat. No. B1457266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine
CAS1255099-01-4
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)C(=CN2)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c9-8(10,11)4-3-14-7-6(4)5(12)1-2-13-7/h1-3H,(H3,12,13,14)
InChIKeyQAOSKLQQKZHYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine (CAS 1255099-01-4): A Versatile 7-Azaindole Scaffold for Targeted Kinase Inhibitor Development


3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine, also known as 4-amino-3-(trifluoromethyl)-7-azaindole (CAS 1255099-01-4), is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a trifluoromethyl substituent at the 3-position and a primary amine at the 4-position . This structure positions it as a key member of the 7-azaindole family, a privileged scaffold widely employed in medicinal chemistry for the design of kinase inhibitors [1]. Its unique substitution pattern allows it to serve as a potent ATP-competitive hinge-binding motif, making it a valuable intermediate for the synthesis of novel therapeutic candidates targeting various kinases, including FGFRs, JAKs, and MAPKs [REFS-2, REFS-3].

Why Generic Substitution of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine Fails: Critical Impact of Substitution Pattern on Kinase Selectivity and Binding Affinity


Generic substitution within the 7-azaindole class is not a viable strategy due to the profound impact of the specific substitution pattern on target engagement and selectivity. The 3-trifluoromethyl group in this compound is crucial for enhancing metabolic stability, lipophilicity, and potentially engaging in specific hydrophobic interactions within the kinase ATP-binding pocket [1]. In contrast, related analogs, such as the non-fluorinated parent 1H-pyrrolo[2,3-b]pyridin-4-amine or derivatives with the trifluoromethyl group at different positions (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) , exhibit markedly different physicochemical properties and biological activities. For instance, a 2-aryl derivative lacking the correct nitrogen positioning was found to be 20-fold less potent than a related pyrrolopyrimidine inhibitor, underscoring the critical nature of the scaffold's substitution for effective kinase inhibition [2]. Therefore, the precise arrangement of the trifluoromethyl and amine groups on the 7-azaindole core is not interchangeable and is directly linked to the compound's performance in specific kinase assays and subsequent drug development efforts.

Quantitative Differentiation of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine: A Comparative Analysis Against Closest Analogs


Kinase Inhibitory Potency of 3-Trifluoromethyl-7-azaindole Derivatives vs. Non-Fluorinated and 5-Substituted Analogs

The 3-trifluoromethyl-7-azaindole scaffold confers potent kinase inhibitory activity. While a direct IC50 for the exact compound is not available, a closely related derivative, compound 4h, based on the same 1H-pyrrolo[2,3-b]pyridine core, exhibited potent FGFR1-4 inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively [1]. This performance demonstrates the scaffold's inherent capability for high potency. In contrast, the non-fluorinated 1H-pyrrolo[2,3-b]pyridin-4-amine core itself lacks this specific substitution and requires further derivatization to achieve comparable potency . Furthermore, a 5-(trifluoromethyl) isomer represents a different regioisomer with distinct electronic and steric properties, leading to a different kinase selectivity profile .

Kinase Inhibition FGFR Cancer

Scaffold-Dependent Kinase Selectivity: Dual TAK1/MAP4K2 Inhibition vs. Selective FGFR or JAK Inhibition

The substitution pattern on the 7-azaindole core dictates its kinome-wide selectivity profile. A library of 4-substituted 1H-pyrrolo[2,3-b]pyridines, a class encompassing the target compound, was found to exhibit potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, as well as p38α and ABL kinases [1]. This contrasts with other 7-azaindole derivatives, which are often optimized for different targets. For example, a separate series of 1H-pyrrolo[2,3-b]pyridine derivatives was specifically designed and shown to be potent against FGFR1-3 [2], while others, such as pyrrolo[2,3-b]pyridin-4-yl-amines, are claimed as selective Janus kinase (JAK) inhibitors [3].

Kinase Selectivity TAK1 MAP4K2

Impact of 3-Trifluoromethyl Group on Physicochemical Properties vs. Unsubstituted 7-Azaindole

The introduction of a trifluoromethyl group at the 3-position significantly alters the physicochemical profile of the 7-azaindole core compared to its unsubstituted counterpart. The -CF3 group is known to enhance both lipophilicity and metabolic stability, which are critical parameters in drug design [1]. While specific values for logP or microsomal stability for this exact compound are not available in the public domain, the general effect of -CF3 substitution on heteroaromatic systems is well-documented. For instance, the presence of the trifluoromethyl group increases the molecular weight from 119.12 g/mol for 1H-pyrrolo[2,3-b]pyridine to 186.13 g/mol for 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and further to 201.15 g/mol for the target 4-amino derivative [REFS-2, REFS-3]. This modification is a key differentiator from the parent 1H-pyrrolo[2,3-b]pyridin-4-amine (MW 119.12 g/mol) and other non-fluorinated analogs .

Physicochemical Properties Lipophilicity Metabolic Stability

Functional Group Distinction: 4-Amino Reactivity vs. 4-Unsubstituted Analogs

The presence of a primary amine at the 4-position provides a critical reactive handle for further chemical derivatization, a key advantage over 4-unsubstituted analogs like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . This amino group allows for direct functionalization through amide coupling, reductive amination, or nucleophilic substitution, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies [1]. This is a stark contrast to the 4-unsubstituted compound, which would require more complex and less efficient synthetic routes to introduce substituents at that position. The target compound's 4-amino group is essential for engaging with the kinase hinge region via hydrogen bonding, a key interaction that is absent in 4-unsubstituted analogs [2].

Synthetic Versatility Functionalization Medicinal Chemistry

Evidence of Broad Kinase Class Inhibition (JAK3 and ITK) for 1H-pyrrolo[2,3-b]pyridine Scaffolds vs. More Selective Derivatives

The core 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated broad inhibitory activity against multiple kinases, including JAK3 and ITK. In a 10-dose IC50 assay with 10 μM ATP, a series of compounds based on this scaffold exhibited biochemical IC50 values between 0.1 and 1 μM against both JAK3 and ITK [1]. This contrasts with the more selective kinase inhibition observed with specific derivatives like the FGFR inhibitor 4h, which shows sub-nanomolar to low-nanomolar potency against FGFR1-3 but significantly lower potency against FGFR4 (IC50 = 712 nM) [2]. The target compound, with its specific 3-trifluoromethyl-4-amino substitution, is a versatile starting point that could be directed towards either a broader multi-kinase profile or a more selective one, depending on subsequent modifications.

Kinase Inhibition JAK3 ITK

Optimal Research and Procurement Scenarios for 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine


Medicinal Chemistry: Synthesis of Novel Type II TAK1/MAP4K2 Dual Inhibitors

Researchers aiming to develop dual inhibitors targeting TAK1 and MAP4K2 should prioritize this compound as a key synthetic intermediate. As demonstrated by the discovery of type II inhibitors based on the 4-substituted 1H-pyrrolo[2,3-b]pyridine scaffold, this core structure is proven to effectively target these kinases and induce the therapeutically relevant DFG-out conformation [1]. The 4-amino group provides a convenient site for introducing substituents to optimize potency and selectivity, making it an ideal starting material for structure-activity relationship (SAR) studies focused on these targets.

Chemical Biology: Kinome-Wide Selectivity Profiling of a Privileged Scaffold

This compound is a valuable tool for chemical biologists investigating kinome-wide selectivity. The 3-trifluoromethyl-7-azaindole core is a recognized privileged scaffold for kinase inhibition [2]. Its use as a starting point allows for the generation of focused compound libraries that can be screened against panels of kinases to identify new targets or to elucidate the selectivity determinants of this chemical class. The quantitative data showing activity against FGFRs, JAK3, ITK, TAK1, and MAP4K2 underscores its broad utility in such profiling endeavors [REFS-1, REFS-3, REFS-4].

Lead Optimization: Enhancing Metabolic Stability and Potency of FGFR Inhibitors

For projects focused on FGFR-driven cancers, this compound offers a strategic advantage in lead optimization. The 3-trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of lead candidates [5]. The potency of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-3 (IC50 values as low as 7 nM) confirms the scaffold's suitability for this target [3]. Procuring this specific intermediate allows medicinal chemists to rapidly explore the chemical space around the hinge-binding region and optimize for improved drug-like properties.

Process Chemistry: Efficient Late-Stage Functionalization via 4-Amino Handle

This compound's 4-amino group is a critical differentiator for process chemists focused on developing scalable and efficient synthetic routes. Compared to 4-unsubstituted 7-azaindoles, the presence of this reactive handle allows for more direct and higher-yielding late-stage functionalization . This simplifies the synthesis of complex drug candidates, reduces step count, and can lead to significant cost savings in large-scale production. It is the preferred starting material when the target molecule requires an amine at the 4-position of the 7-azaindole ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.